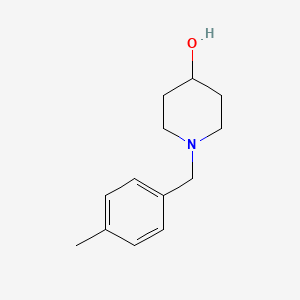

1-(4-Methylbenzyl)piperidin-4-ol

Vue d'ensemble

Description

1-(4-Methylbenzyl)piperidin-4-ol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 1-(4-Methylbenzyl)piperidin-4-ol is represented by the formula C13H19NO . The structure includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Applications De Recherche Scientifique

Synthesis and Crystal Structure

- A study on a novel compound synthesized from 1-(4-methylbenzyl)piperidin-4-one indicated broad inhibitory activities toward fungi, showcasing the potential of derivatives of 1-(4-Methylbenzyl)piperidin-4-ol in antifungal applications (Xue Si-jia, 2011).

Bioactivity in Fungal Inhibition

- The synthesis and characterization of a compound derived from 1-(4-Methylbenzyl)piperidin-4-one demonstrated its effectiveness in inhibiting leukemia K562 cells' proliferation, highlighting its potential in antiproliferative applications (Xue Si-jia, 2012).

Pharmaceutical Applications

- In the field of pharmaceuticals, a derivative of 1-(4-Methylbenzyl)piperidin-4-ol was used to synthesize a reversible fluorescence probe for the detection of ClO(-)/AA redox cycles in living cells, indicating its utility in bioimaging and cellular studies (Jiamin Wang, Yue Ni, Shijun Shao, 2016).

Potential in Antidepressant Development

- Another derivative was evaluated for its potential as a GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonist, showing promise in the development of antidepressants (R. Garner et al., 2015).

Use in Neuroscience

- A study synthesized and analyzed 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine as a potential central nervous system agent, emphasizing the compound's relevance in neuroscience research (Z. Zhou et al., 1999).

Applications in Medical Imaging

- Derivatives of 1-(4-Methylbenzyl)piperidin-4-ol were also used in synthesizing radiotracers for PET imaging of NR2B NMDA receptors, contributing to advancements in medical imaging techniques (R. Labas et al., 2011).

Mécanisme D'action

While the specific mechanism of action for 1-(4-Methylbenzyl)piperidin-4-ol is not documented, similar piperidin-4-ol derivatives have been evaluated for potential treatment of HIV . These compounds are believed to act as antagonists of the CCR5 receptor, an essential co-receptor in the process of HIV-1 entry .

Orientations Futures

The future directions for research on 1-(4-Methylbenzyl)piperidin-4-ol and similar compounds could involve further exploration of their potential as treatments for diseases such as HIV . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

1-[(4-methylphenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-14-8-6-13(15)7-9-14/h2-5,13,15H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSYUHKGZVDCLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylbenzyl)piperidin-4-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437810.png)

![2-(4-acetylpiperazin-1-yl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2437815.png)

![(4-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2437824.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2437825.png)

![3-Bromo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B2437826.png)